3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
Overview
Description
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a complex organic compound that features a benzoxazole ring, a piperidine sulfonyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced via sulfonylation reactions, where piperidine reacts with sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Propanamide: The final step involves coupling the benzoxazole derivative with the piperidine sulfonyl derivative using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized under strong oxidizing conditions, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced at the amide bond or the benzoxazole ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring and the piperidine sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Quinone derivatives
Reduction: Reduced amide or benzoxazole derivatives
Substitution: Substituted benzoxazole or piperidine sulfonyl derivatives
Scientific Research Applications
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with aromatic residues in the active site of enzymes, while the piperidine sulfonyl group may form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,3-benzoxazole-6-sulfonyl chloride: Shares the benzoxazole ring and sulfonyl group but lacks the piperidine and propanamide moieties.
Benzoxazole: Contains the benzoxazole ring but lacks the sulfonyl, piperidine, and propanamide groups.
Uniqueness
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is unique due to its combination of a benzoxazole ring, a piperidine sulfonyl group, and a propanamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-20(12-15-24-18-6-2-3-7-19(18)29-21(24)26)22-16-8-10-17(11-9-16)30(27,28)23-13-4-1-5-14-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPRUUTYNMSENA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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